5-Fluoro-1h-pyrazole-4-sulfonyl chloride
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Overview
Description
5-Fluoro-1h-pyrazole-4-sulfonyl chloride is a heterocyclic compound that contains a pyrazole ring substituted with a fluorine atom at the 5-position and a sulfonyl chloride group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1h-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles using chlorosulfonic acid. The reaction is carried out by treating the appropriate pyrazole with chlorosulfonic acid at controlled temperatures, usually between -20°C to 0°C, in a solvent such as chloroform . The reaction is highly exothermic and requires careful temperature control to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to manage the exothermic nature of the reaction. The starting materials are typically sourced in bulk, and the reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1h-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Chloroform, dichloromethane, and other non-polar solvents are typically used.
Catalysts: In some cases, catalysts such as iodine or transition metals may be used to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used .
Scientific Research Applications
5-Fluoro-1h-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-1h-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other biological molecules, thereby inhibiting their activity . This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-sulfonyl chloride: Lacks the fluorine substitution at the 5-position, making it less reactive in certain contexts.
5-Fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Contains a phenyl group at the 1-position, which can influence its reactivity and applications.
Uniqueness
5-Fluoro-1h-pyrazole-4-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C3H2ClFN2O2S |
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Molecular Weight |
184.58 g/mol |
IUPAC Name |
5-fluoro-1H-pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C3H2ClFN2O2S/c4-10(8,9)2-1-6-7-3(2)5/h1H,(H,6,7) |
InChI Key |
YGGUOKGHDXCWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1S(=O)(=O)Cl)F |
Origin of Product |
United States |
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